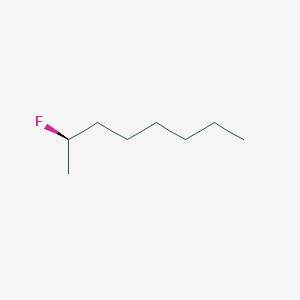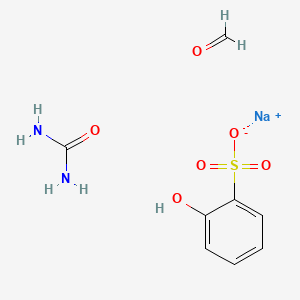
N,N-dioctylaniline;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dioctylaniline;perchloric acid is a compound formed by the combination of N,N-dioctylaniline and perchloric acid N,N-Dioctylaniline is an organic compound with the formula C22H39N, while perchloric acid is a mineral acid with the formula HClO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N,N-dioctylaniline typically involves the alkylation of aniline with octyl halides under basic conditions. The reaction can be represented as follows:
C6H5NH2+2C8H17X→C6H5N(C8H17)2+2HX
where X is a halide such as chlorine or bromine.
For the preparation of N,N-dioctylaniline;perchloric acid, N,N-dioctylaniline is reacted with perchloric acid. The reaction is typically carried out in a non-aqueous solvent such as glacial acetic acid to ensure complete reaction and to avoid hydrolysis of perchloric acid .
Industrial Production Methods
Industrial production of N,N-dioctylaniline involves large-scale alkylation processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure complete conversion of aniline to N,N-dioctylaniline. The resulting product is then purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dioctylaniline;perchloric acid undergoes various chemical reactions, including:
Acid-Base Reactions: As a weak base, N,N-dioctylaniline can react with strong acids like perchloric acid to form salts.
Oxidation: N,N-Dioctylaniline can be oxidized to form corresponding N-oxides.
Substitution: The aromatic ring of N,N-dioctylaniline can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N,N-Dioctylaniline N-oxide.
Substitution: Brominated or nitrated derivatives of N,N-dioctylaniline.
Applications De Recherche Scientifique
N,N-Dioctylaniline;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of N,N-dioctylaniline;perchloric acid involves its interaction with molecular targets through acid-base reactions and electrophilic substitution. The perchloric acid component acts as a strong acid, facilitating protonation and subsequent reactions. The N,N-dioctylaniline component can interact with various substrates through its aromatic ring and alkyl chains, enabling a range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: Similar structure but with methyl groups instead of octyl groups.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of octyl groups.
N,N-Dibutylaniline: Similar structure but with butyl groups instead of octyl groups.
Uniqueness
N,N-Dioctylaniline;perchloric acid is unique due to the presence of long alkyl chains (octyl groups) which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and influence the compound’s solubility and reactivity compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
59157-26-5 |
|---|---|
Formule moléculaire |
C22H40ClNO4 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
N,N-dioctylaniline;perchloric acid |
InChI |
InChI=1S/C22H39N.ClHO4/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2;2-1(3,4)5/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
SGOXQZMNUVHEOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)


![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)


![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)

